4-(2,4-Difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. The process may include steps such as amination and cyclization of functionalized acyclic substrates . Another method involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The process is optimized for large-scale production, maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Potential reduction reactions involving the difluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and difluorophenyl derivatives .
Scientific Research Applications
4-(2,4-Difluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, influencing various biological processes . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the difluorophenyl group.
Pyrrolidin-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Prolinol: A derivative with hydroxyl groups, offering different biological profiles.
Uniqueness: 4-(2,4-Difluorophenyl)pyrrolidin-2-one stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H9F2NO |
---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
UITQFBJMQLHOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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